

# A Comparative Guide to Clinical Trials of Chlorin e6 in Photodynamic Therapy

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Chlorin e6

Cat. No.: B1683848

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative meta-analysis of clinical trials involving **Chlorin e6** (Ce6) and its derivatives for photodynamic therapy (PDT). The objective is to offer a comprehensive overview of the available clinical data, comparing the efficacy, safety, and experimental protocols of Ce6-based photosensitizers with other alternatives. The information is compiled from published clinical trials and reviews to support further research and drug development.

## Executive Summary

**Chlorin e6**, a second-generation photosensitizer, has demonstrated significant promise in the photodynamic therapy of various cancers and other diseases.[1][2][3] Derived from chlorophyll, Ce6 exhibits strong absorption at a wavelength of approximately 660-670 nm, allowing for deeper tissue penetration of light.[2][4] Clinical studies have highlighted its high efficacy in tumor destruction, favorable safety profile with reduced skin photosensitivity compared to first-generation photosensitizers, and rapid clearance from the body.[3][4] This guide synthesizes data from clinical trials on Ce6 and its derivatives, including Radachlorin®, Photodithazine®, and Talaporfin Sodium (mono-L-aspartyl **chlorin e6**), and provides a comparative perspective against the first-generation photosensitizer, Photofrin®.

## Comparative Efficacy of Chlorin e6 and its Derivatives

Clinical trials have evaluated the efficacy of various **Chlorin e6** formulations across a range of oncological and non-oncological indications. The following tables summarize the quantitative efficacy data from these studies.

## Table 1: Efficacy of Chlorin e6-based Photosensitizers in Basal Cell Carcinoma (BCC)

Photosensitizer	Number of Patients	Treatment Regimen	Complete Response (CR) Rate	Recurrence Rate	Follow-up Period	Source
Chlorin e6 derivatives (Photoditazine, Photolon, Photoran)	532	0.5-1.6 mg/kg IV; 662 nm laser, 100-600 J/cm <sup>2</sup> , 200-500 mW/cm <sup>2</sup>	Not explicitly stated, but relapse rate was 16.2% overall.	2.2% for primary BCC <2.0 cm; 9.5% for primary BCC >2.0 cm; 17.1% for recurrent BCC <2.0 cm; 28.8% for recurrent BCC >2.0 cm.	6 months to 5 years	[5]
Systemic Chlorin e6	1 (Case Report)	0.08 mg/kg IV; 665 nm laser, 150 J/cm <sup>2</sup> , 150 mW/cm <sup>2</sup>	100%	0%	2 months	[4]
Radachlorin® (solution)	Phase II	1.0-1.2 mg/kg IV; 662 nm laser, 300 J/cm <sup>2</sup> (3h drug-light interval)	Not explicitly stated, deemed "optimal treatment regime".	Not specified	Not specified	[6]
Radachlorin® (gel)	Phase II	Topical application; 4 PDT sessions at	Not explicitly stated, deemed	Not specified	Not specified	[6]

1-week intervals; 662 nm laser, 400 J/cm <sup>2</sup> (3h exposure)	"optimal treatment regime".
--	-----------------------------------

---

## Table 2: Efficacy of Chlorin e6 Derivatives in Other Cancers

Photosensitizer	Cancer Type	Number of Patients	Treatment Regimen	Efficacy Outcome	Source
Radachlorin®	Advanced Non-Small Cell Lung Cancer (NSCLC) with central airway obstruction	10	1 mg/kg IV; 200 J/cm <sup>2</sup> laser (4h drug-light interval)	20% successful results, 70% partially successful. All patients showed symptomatic improvement. 1-year survival rate of 70%.	[7]
Talaporphin Sodium	Malignant Brain Tumors (intraoperative PDT)	22	40 mg/m <sup>2</sup> IV; 664 nm laser, 27 J/cm <sup>2</sup> (22-27h drug-light interval)	12-month overall survival: 95.5%; 6-month progression-free survival: 91%. For newly diagnosed glioblastomas, all parameters were 100%.	[8]
Talaporphin Sodium	Refractory Solid Tumors	21 (Phase I)	Fixed photosensitizer dose, intratumoral light activation	Overall tumor response rate: 33%	[9]

Talaporfin Sodium	Esophageal Cancer (local failure after chemoradiotherapy)	26	40 mg/m <sup>2</sup> IV; 664 nm laser, 100 J/cm <sup>2</sup> (4h drug-light interval)	Complete response rate: 88.5%	<a href="#">[10]</a>
mono-L-aspartyl chlorin e6 (Npe6)	Cutaneous Diseases (adenocarcinoma, BCC, squamous cell carcinoma)	11 (Phase I)	2.5-3.5 mg/kg IV; 664 nm laser, 100 J/cm <sup>2</sup> (4h drug-light interval)	66% of sites remained tumor-free through 12 weeks observation.	<a href="#">[11]</a>

**Table 3: Efficacy of Chlorin e6 in Non-Oncological Indications**

Photosensitizer	Indication	Number of Patients/Eyes	Treatment Regimen	Efficacy Outcome	Source
Chlorin e6 (Fotoran E6)	Chronic Central Serous Chorioretinopathy	39 eyes	6 mg/m <sup>2</sup> IV; 50 J/cm <sup>2</sup> fluence	79.5% complete resolution of subretinal fluid at 3 months; 82.7% at a mean follow-up of 15.3 months.	[12]
Photodithazine	Denture Stomatitis	30	Topical application (200 mg/L) for 20 min, followed by 660 nm LED, 50 J/cm <sup>2</sup> (6 sessions over 15 days)	More effective in reducing total microbiota than nystatin. 53.3% of patients had clinical improvement.	[13]

## Comparative Safety and Tolerability

A significant advantage of second-generation photosensitizers like **Chlorin e6** and its derivatives is their improved safety profile, particularly concerning skin photosensitivity.

**Table 4: Adverse Events Associated with Chlorin e6 and Other Photosensitizers**

Photosensitizer	Common Adverse Events	Severe Adverse Events	Skin Photosensitivity Duration	Source
Chlorin e6 and derivatives	Generally well-tolerated. Localized pain, erythema, edema, and crusting at the treatment site are common but typically resolve within 1-2 weeks.	Rare. No major complications reported in several studies.	Significantly shorter than first-generation photosensitizers. Skin photosensitivity with Talaporfin Sodium disappeared within 15 days in all patients in one study and within two weeks in 84.8% of patients in another.	<a href="#">[8]</a> <a href="#">[10]</a> <a href="#">[14]</a>
Radachlorin®	No side effects reported in a Phase II study for skin cancer.	None reported.	98% of the drug was excreted or metabolized in the first 48 hours.	<a href="#">[6]</a>



Talaporfin Sodium	Mild skin side effects (rash, blister, erythema) in 7.4% of patients with malignant brain tumors. No cutaneous phototoxicity was observed in a study on refractory solid tumors.	No severe adverse events, including treatment-related death, were reported in a study on esophageal cancer.	Disappeared within 15 days for all patients with brain tumors.	<a href="#">[8]</a> <a href="#">[9]</a> <a href="#">[10]</a>
Photofrin® (First-generation)	Prolonged generalized skin photosensitivity is a major drawback.	Can cause esophageal stricture after PDT for esophageal cancer.	Can last for several weeks.	<a href="#">[10]</a> <a href="#">[15]</a>

## Experimental Protocols

The following section details the methodologies from key clinical trials to provide a basis for comparison and future study design.

### Chlorin e6-PDT for Basal Cell Carcinoma

- Photosensitizers and Dosage:
  - Photoditazine: 0.5-1.0 mg/kg intravenously.[\[5\]](#)
  - Photolon: 1.1-1.6 mg/kg intravenously.[\[5\]](#)
  - Photoran: 1.1-1.6 mg/kg intravenously.[\[5\]](#)
  - Systemic **Chlorin e6**: 0.08 mg/kg intravenously.[\[4\]](#)

- Drug-Light Interval: 3 hours post-injection.[4]
- Light Source and Parameters:
  - Wavelength: 662 nm or 665 nm laser.[4][5]
  - Light Dose: 100-600 J/cm<sup>2</sup>. [5]
  - Power Density/Irradiance: 150-500 mW/cm<sup>2</sup>. [4][5]
- Assessment of Outcome: Clinical evaluation and monitoring for recurrence over a period of 6 months to 5 years.[5]

## Radachlorin®-PDT for Advanced NSCLC

- Photosensitizer and Dosage: 1 mg/kg Radachlorin® intravenously.[7]
- Drug-Light Interval: 4 hours post-injection.[7]
- Light Source and Parameters: 200 J/cm<sup>2</sup> of laser irradiation over 11 minutes and 6 seconds. [7]
- Post-PDT Procedure: Bronchial toileting performed the following day.[7]
- Assessment of Outcome: Improvement of airway obstruction evaluated by bronchoscopic findings and improvement in Forced Expiratory Volume in 1 second (FEV1).[7]

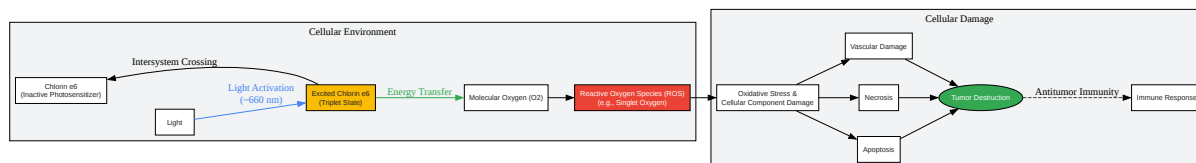
## Talaporfin Sodium-PDT for Esophageal Cancer

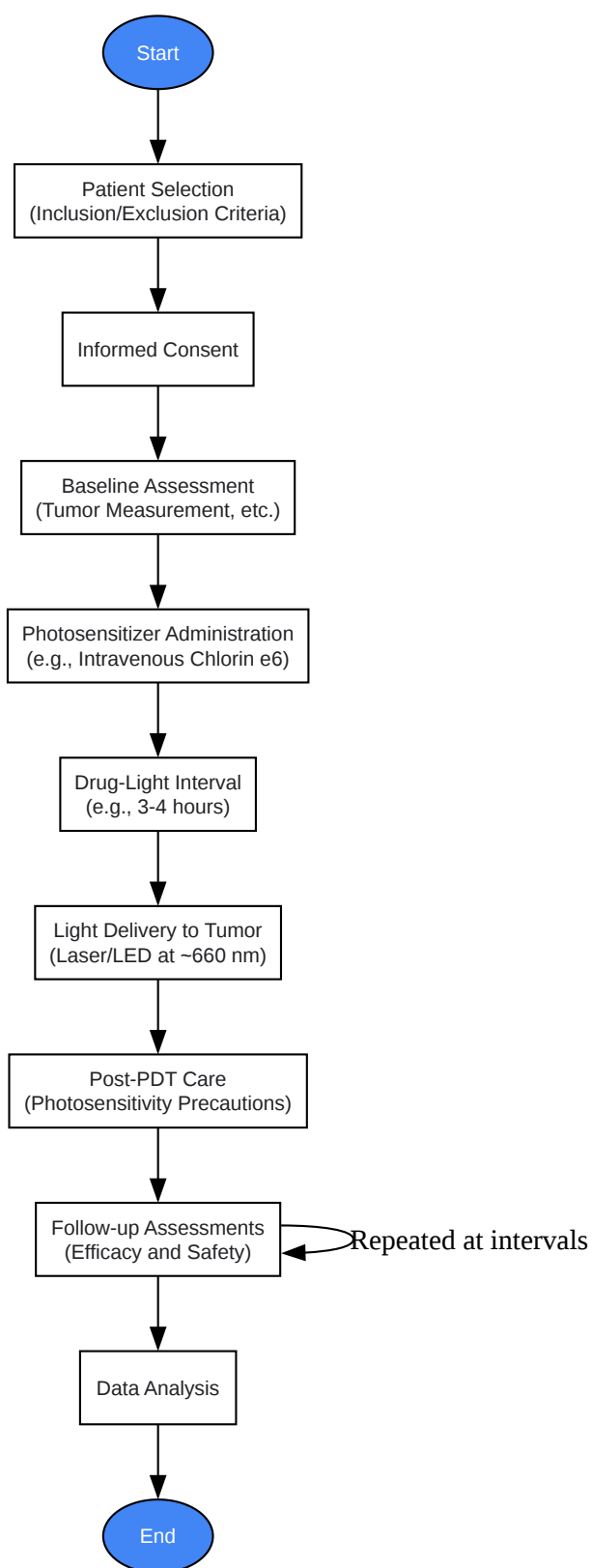
- Photosensitizer and Dosage: 40 mg/m<sup>2</sup> Talaporfin Sodium intravenously.[10]
- Drug-Light Interval: 4 hours post-administration.[10]
- Light Source and Parameters:
  - Wavelength: 664 nm diode laser.[10]
  - Light Dose: 100 J/cm<sup>2</sup>. [10]

- Power Density: 150 mW/cm<sup>2</sup>.[\[10\]](#)
- Assessment of Outcome: Complete response (CR) rate evaluated through endoscopic examination.[\[10\]](#)

## Signaling Pathways and Mechanisms of Action

Photodynamic therapy with **Chlorin e6** induces tumor cell death primarily through the generation of cytotoxic reactive oxygen species (ROS), particularly singlet oxygen.[\[2\]](#) Upon activation by light of a specific wavelength, the photosensitizer transfers energy to molecular oxygen, leading to the formation of ROS. These highly reactive molecules cause cellular damage through various mechanisms, including apoptosis and necrosis.





[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [pubs.acs.org](https://pubs.acs.org) [[pubs.acs.org](https://pubs.acs.org)]
- 2. [nbinno.com](https://nbinno.com) [[nbinno.com](https://nbinno.com)]
- 3. [tandfonline.com](https://tandfonline.com) [[tandfonline.com](https://tandfonline.com)]
- 4. Systemic Photodynamic Therapy With Chlorine e6 as a Photosensitizer for the Treatment of Nodular BCC: A Case Report - PMC [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 5. Chlorin E6-photodynamic therapy basal cell carcinoma | Kapinus | Research and Practical Medicine Journal [[rpmj.ru](https://rpmj.ru)]
- 6. [researchgate.net](https://researchgate.net) [[researchgate.net](https://researchgate.net)]
- 7. The effect of Radachlorin® PDT in advanced NSCLC: a pilot study - PubMed [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 8. Phase II clinical study on intraoperative photodynamic therapy with talaporfin sodium and semiconductor laser in patients with malignant brain tumors - PubMed [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 9. A multicenter Phase I safety study of intratumoral photoactivation of talaporfin sodium in patients with refractory solid tumors - PubMed [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 10. [mdpi.com](https://mdpi.com) [[mdpi.com](https://mdpi.com)]
- 11. Photodynamic therapy using mono-L-aspartyl chlorin e6 (Npe6) for the treatment of cutaneous disease: a Phase I clinical study - PubMed [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 12. SAFETY AND EFFICACY OF PHOTODYNAMIC THERAPY WITH CHLORIN E6 IN CHRONIC CENTRAL SEROUS CHORIORETINOPATHY - PubMed [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 13. A randomized clinical trial evaluating Photodithazine-mediated Antimicrobial Photodynamic Therapy as a treatment for Denture stomatitis - PubMed [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 14. [mdpi.com](https://mdpi.com) [[mdpi.com](https://mdpi.com)]

- 15. Clinical Practice of Photodynamic Therapy Using Talaporfin Sodium for Esophageal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Guide to Clinical Trials of Chlorin e6 in Photodynamic Therapy]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1683848#meta-analysis-of-clinical-trials-involving-chlorin-e6]

---

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)